Octanal-d16

概述

描述

Octanal-d16 is an isotopically labeled compound of octanal, with the molecular formula C8D16O and a molar mass of 144.31 g/mol . It is a colorless liquid at room temperature with a fragrant orange blossom taste . This compound is a highly volatile organic solvent that is compatible with many organic solvents and water . It is commonly used as a solvent and an intermediate in organic synthesis, as well as in the fragrance and cosmetics industries to enhance the fragrance of products .

作用机制

Target of Action

Octanal-d16, a deuterium-labeled form of Octanal , primarily targets olfactory receptor 2 (OLFR2) and its human ortholog olfactory receptor 6A2 (OR6A2) in vascular macrophages . These receptors are part of a large family of G protein-coupled receptors that detect a wide spectrum of odorants in the environment .

Mode of Action

This compound interacts with its targets, OLFR2 and OR6A2, by serving as an endogenous ligand . Upon binding, it induces cAMP, Ca2+ flux, and production of mitochondrial and cytosolic reactive oxygen species . This interaction activates the NLRP3 inflammasome, driving vascular inflammation and atherosclerosis progression .

Biochemical Pathways

The activation of the NLRP3 inflammasome by this compound leads to a cascade of biochemical reactions. The most pronounced pathway altered in response to this compound stimulation is the oxidative stress pathway . This pathway plays a crucial role in the development of atherosclerosis, a chronic inflammatory disease characterized by the deposition of modified lipids and the infiltration of macrophages in the arterial vasculature .

Pharmacokinetics

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in the immune-inflammatory responses in atherosclerotic plaques. It increases the expression and release of cytokines and chemokines, important in the development of lung injury and disease . It also affects the expression of several chemokines and inflammatory cytokines and increases the levels of interleukin 6 (IL-6) and IL-8 .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound exhibits strong antifungal activity against certain pathogens in a dose-dependent manner . Moreover, it has been found that this compound can control the mycelial growth of two races of Fusarium oxysporum f. sp. lycopersici, suggesting its potential for future development of novel biofumigants .

生化分析

Biochemical Properties

Octanal-d16, like its parent compound Octanal, interacts with various biomolecules. It has been found to be a ligand for olfactory receptor 2 (OLFR2) and its human ortholog olfactory receptor 6A2 (OR6A2) in vascular macrophages . This interaction activates the NLRP3 inflammasome, driving vascular inflammation and atherosclerosis progression .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, Octanal shows cytotoxicity against Hela cells . In vascular macrophages, this compound, through its interaction with OLFR2, drives vascular inflammation and atherosclerosis progression .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with olfactory receptors. This compound, as a ligand for OLFR2, activates the NLRP3 inflammasome . This activation leads to vascular inflammation and atherosclerosis progression .

Temporal Effects in Laboratory Settings

This compound, like other deuterated compounds, is used extensively in laboratory experiments for various purposes .

Metabolic Pathways

Octanal, the parent compound of this compound, is generated by lipid peroxidation .

准备方法

Octanal-d16 is typically prepared by oxidizing octanal with heavy water (D2O) in the presence of a specific catalyst . This reaction can be carried out in both laboratory and industrial settings . The process involves the replacement of hydrogen atoms in octanal with deuterium atoms from heavy water, resulting in the formation of this compound .

化学反应分析

Octanal-d16 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form octanoic acid.

Reduction: It can be reduced to form octanol.

Condensation: This compound can undergo condensation reactions with other compounds, often catalyzed by strong bases like potassium hydroxide.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and strong bases for condensation reactions . The major products formed from these reactions are octanoic acid, octanol, and various condensation products .

科学研究应用

Octanal-d16 is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Chemistry: Used as a starting material and reaction intermediate in organic synthesis.

Biology: Employed in metabolic studies to trace the fate of atoms in biological systems.

Medicine: Utilized in drug development to study the pharmacokinetics and metabolic profiles of pharmaceuticals.

Industry: Applied in the fragrance and cosmetics industries to enhance product fragrances.

相似化合物的比较

- Hexanal-d12

- Nonanal-d18

- Decanal-d20

Octanal-d16 stands out due to its specific applications in enhancing fragrances and its role as an intermediate in organic synthesis .

生物活性

Octanal-d16 is a deuterated form of octanal, a saturated aldehyde with the molecular formula CHO. The incorporation of deuterium (D) into its structure allows for unique applications in biological research, particularly in tracing metabolic pathways and studying interactions with biological molecules. This article presents a detailed overview of the biological activity of this compound, including its mechanisms of action, biochemical properties, and research applications.

Target Interaction

this compound acts primarily as a ligand for olfactory receptors, specifically OLFR2 and OR6A2. These receptors are involved in various physiological processes, including immune responses and sensory perception.

Biochemical Pathways

The compound is known to activate the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. This activation leads to increased oxidative stress and the release of pro-inflammatory cytokines and chemokines, impacting conditions such as lung injury and atherosclerosis .

Pharmacokinetics

Due to its stable isotopic labeling, this compound is utilized in pharmacokinetic studies to trace the absorption, distribution, metabolism, and excretion (ADME) of drugs. The heavy isotopes allow researchers to differentiate between labeled and unlabeled compounds during metabolic studies .

This compound exhibits several biochemical properties that contribute to its biological activity:

- Cytotoxicity : It has been shown to exhibit cytotoxic effects against HeLa cells, indicating potential implications in cancer research .

- Antioxidant Activity : Similar to its parent compound, octanal, it displays antioxidant properties that may protect cells from oxidative damage .

- Interaction with Biomolecules : The compound interacts with various biomolecules, influencing cellular signaling pathways related to inflammation and immune responses.

Research Applications

This compound is widely employed across various fields due to its unique properties:

- Metabolic Studies : It is used to trace the fate of atoms in biological systems, providing insights into metabolic pathways .

- Drug Development : The compound aids in studying pharmacokinetics and metabolic profiles of pharmaceuticals, enhancing drug design processes .

- Food Science : In food chemistry, this compound is used to assess oxidative changes in food products such as almonds, helping in quality control and shelf-life studies .

Study 1: Cytotoxicity Assessment

A study investigating the cytotoxic effects of this compound on HeLa cells revealed significant cell death at higher concentrations. The mechanism was attributed to the activation of oxidative stress pathways leading to apoptosis.

Study 2: Metabolic Tracing in Almonds

Research conducted on roasted almonds utilized this compound as a tracer for studying lipid oxidation. The study quantified volatile compounds using gas chromatography, demonstrating the utility of this compound in food chemistry for monitoring quality changes over time .

Comparison with Similar Compounds

To provide context on this compound's unique properties and applications, a comparison with similar deuterated compounds is presented below:

| Compound | CAS Number | Key Biological Activity |

|---|---|---|

| Hexanal-d12 | 124-11-7 | Antioxidant; used in flavoring studies |

| Nonanal-d18 | 124-19-6 | Olfactory receptor ligand; fragrance industry |

| Decanal-d20 | 112-31-2 | Antimicrobial; flavoring agent |

| This compound | 1219794-66-7 | Cytotoxicity; metabolic tracer; anti-inflammatory |

属性

IUPAC Name |

1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-hexadecadeuteriooctan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h8H,2-7H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUJGJRNETVAIRJ-ZEFOBESCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

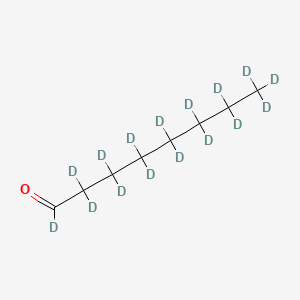

[2H]C(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858239 | |

| Record name | (~2~H_16_)Octanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219794-66-7 | |

| Record name | (~2~H_16_)Octanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。